REACTION_CXSMILES
|
F[C:2]([F:13])(F)[C:3]([O:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])=O.[F:14][C:15]1[C:20]([F:21])=CC(F)=[C:17]([F:23])[C:16]=1O.B(F)(F)F.CCOCC>>[F:10][C:7]([F:8])([F:9])[C:6]([O:5][C:3]1[C:2]([F:13])=[C:17]([F:23])[CH:16]=[C:15]([F:14])[C:20]=1[F:21])=[O:11] |f:2.3|
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Name
|
|
Quantity
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28 mL
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Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=C(C=C1F)F)F)O
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the mixture was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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DISTILLATION
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Details
|
The residual solution was distilled at atmospheric pressure
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Type
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CUSTOM
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Details
|
to remove trifluoroacetic anhydride and trifluoroacetic acid
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Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC1=C(C(=CC(=C1F)F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |